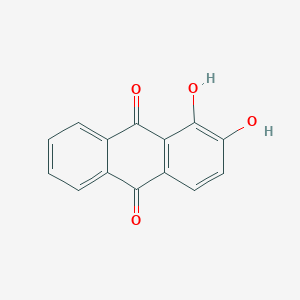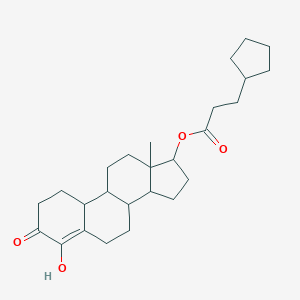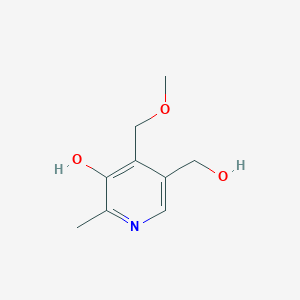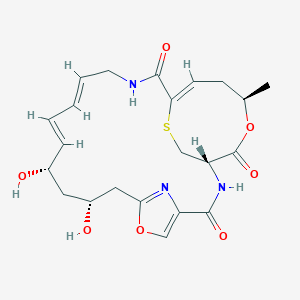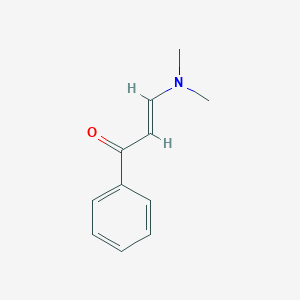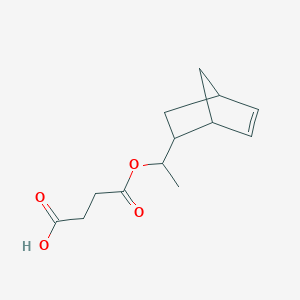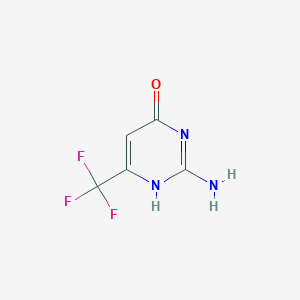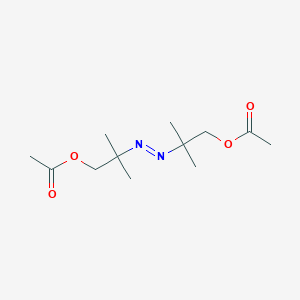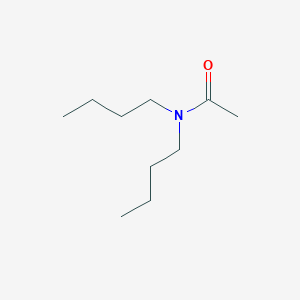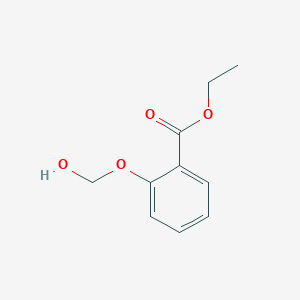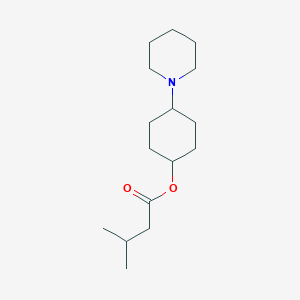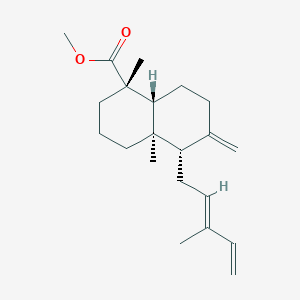![molecular formula C18H18N4O B075758 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- CAS No. 1456-89-9](/img/structure/B75758.png)
2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl-, also known as DMPP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the pyrazoline family, which is widely studied for their biological activities, including anti-inflammatory, analgesic, and antitumor properties. DMPP is a yellowish powder that is soluble in organic solvents and has a molecular weight of 348.46 g/mol.
Wirkmechanismus
The mechanism of action of 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. In addition, 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- has been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.
Biochemische Und Physiologische Effekte
2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- has been shown to have various biochemical and physiological effects in animal models and cell cultures. In animal models, 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- has been found to reduce inflammation and pain, inhibit tumor growth, and improve metabolic parameters, such as blood glucose and lipid levels. In cell cultures, 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- has been found to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. It is also readily available in large quantities, making it easy to obtain for scientific research. However, 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- has some limitations for lab experiments, including its potential toxicity and limited water solubility. Researchers should take appropriate precautions when handling 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- and consider its limitations when designing experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl-. In medicine, 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- could be further studied for its potential use as an anti-inflammatory and analgesic agent, as well as a cancer therapy. In agriculture, 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- could be further studied for its potential use as a nitrification inhibitor and its impact on soil health. In material science, 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- could be further studied for its potential use as a corrosion inhibitor and its impact on industrial applications. Overall, 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- has significant potential for various applications and warrants further research.
Synthesemethoden
2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- can be synthesized by the reaction of 4-dimethylaminobenzaldehyde and 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of acetic acid and ethanol. The reaction yields 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- as a yellowish powder with a high yield and purity. The synthesis of 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- has been optimized to produce the compound in large quantities, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- has been shown to possess anti-inflammatory, analgesic, and antitumor properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce pain in animal models. 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
In agriculture, 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- has been studied for its potential use as a nitrification inhibitor. Nitrification inhibitors are compounds that slow down the conversion of ammonium to nitrate in soil, reducing the loss of nitrogen through leaching and denitrification. 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- has been found to be an effective nitrification inhibitor, reducing nitrate leaching and increasing crop yields.
In material science, 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- has been studied for its potential use as a corrosion inhibitor. Corrosion inhibitors are compounds that prevent or reduce the corrosion of metals in various environments. 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- has been found to be an effective corrosion inhibitor for mild steel in acidic environments, making it a potential candidate for industrial applications.
Eigenschaften
CAS-Nummer |
1456-89-9 |
|---|---|
Produktname |
2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- |
Molekularformel |
C18H18N4O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
4-[4-(dimethylamino)phenyl]imino-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H18N4O/c1-13-17(19-14-9-11-15(12-10-14)21(2)3)18(23)22(20-13)16-7-5-4-6-8-16/h4-12H,1-3H3 |
InChI-Schlüssel |
ASAZWLJLSPILII-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



